9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine
Description
Properties
IUPAC Name |
9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N6/c12-6-1-5(11(13,14)15)2-17-9(6)21-4-20-7-8(16)18-3-19-10(7)21/h1-4H,(H2,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFUZPCTPXMLFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C=NC3=C(N=CN=C32)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-chloro-5-(trifluoromethyl)pyridin-2-yl derivatives
A key precursor for the target compound is the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety, which can be prepared via a multi-step process involving:
- Starting from 2,3-bis-chloro-5-trifluoromethylpyridine, which is subjected to activation with 4-dimethylaminopyridine (DMAP) in acetone under reflux conditions (4–6 hours) to form an organic salt intermediate.
- This intermediate is then reacted with cyanide salts (e.g., potassium cyanide) in a biphasic solvent system (dichloromethane and water) at low temperature (around 10 °C) to introduce the cyano group at the 2-position.
- After acidification and washing steps to adjust pH and remove impurities, the product is isolated by vacuum distillation under reduced pressure to yield 3-chloro-2-cyano-5-(trifluoromethyl)pyridine.
This method avoids the use of heavy metals and toxic nitrile solvents, improving environmental and safety profiles while maintaining good yields. The solvent recycling and mild conditions make it suitable for industrial scale-up.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | 2,3-bis-chloro-5-trifluoromethylpyridine + DMAP in acetone, reflux 4–6 h | Formation of organic salt intermediate | Molar ratio pyridine:DMAP = 1:2 |
| 2 | Organic salt + KCN in dichloromethane/water, 10 °C, 2 h | Cyanide substitution at 2-position | Cyanide:pyridine ratio 1.1:1 |
| 3 | Acidification to pH 2–4, washing to pH 6–7 | Purification | Use of HCl and water washes |
| 4 | Vacuum distillation at 60 °C, 2 mmHg | Isolation of 3-chloro-2-cyano-5-(trifluoromethyl)pyridine | Avoids heavy metal catalysts |
Construction of the Purine Core and Coupling
Purine Core Synthesis
The purine core, specifically the 9H-purin-6-amine moiety, is typically synthesized through:
- Condensation of 4-amino-1H-imidazole-5-carboxamide hydrochloride with triethyl orthoacetate in refluxing anhydrous dimethylformamide (DMF) to form an intermediate aminopyrimidine.
- Intramolecular cyclization at elevated temperatures yields 2-methylhypoxanthine derivatives.
- Chlorination of the intermediate purine ring to introduce a chlorine substituent at the 6-position facilitates subsequent nucleophilic substitution.
Coupling with the Pyridine Moiety
The key step involves coupling the substituted pyridine to the purine core:
- Nucleophilic substitution of the 6-chloropurine derivative with the amino group of the 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethanamine.
- This reaction is often assisted by phase transfer catalysts such as tetrabutylammonium hydrogensulfate to enhance regioselectivity towards N9 alkylation.
- Transition metal-catalyzed Buchwald-Hartwig amination conditions have been employed to improve coupling efficiency when traditional methods fail or yield side products.
- The presence of chloro substituents ortho to the amino group in the pyridine ring is critical for regioselectivity and pharmacological activity.
Summary Table of Preparation Steps
| Stage | Starting Material(s) | Key Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| Pyridine intermediate | 2,3-bis-chloro-5-trifluoromethylpyridine | DMAP in acetone, reflux 4–6 h | Organic salt intermediate | Activator ratio 1:2 |
| Cyanide substitution | Organic salt + KCN | Dichloromethane/water, 10 °C, 2 h | 3-chloro-2-cyano-5-(trifluoromethyl)pyridine | Avoids heavy metals, recyclable solvents |
| Purine core synthesis | 4-amino-1H-imidazole-5-carboxamide hydrochloride | Triethyl orthoacetate, reflux DMF | 2-methylhypoxanthine derivative | Followed by chlorination |
| Coupling | 6-chloropurine derivative + pyridinylmethanamine | Phase transfer catalyst or Buchwald-Hartwig amination | 9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine | Regioselective N9 alkylation |
Research Findings and Optimization Notes
- Attempts to couple amides with purine intermediates under traditional conditions (ambient temperature, reflux in various solvents) often resulted in hydroxy- or ethoxy-substituted side products, indicating the necessity of optimized transition metal catalysis for efficient coupling.
- The Buchwald-Hartwig amination protocol, employing palladium catalysts and appropriate ligands, has been demonstrated to provide robust and reproducible yields for coupling aromatic amines with purine chlorides.
- Phase transfer catalysis enhances nucleophilicity and regioselectivity, particularly important when multiple nucleophilic sites are present.
- The chlorine atom at the ortho position of the pyridine ring is crucial for both chemical reactivity and biological activity, as confirmed by X-ray crystallographic analysis and pharmacological assays.
- The use of mild solvents and recyclable reagents in the preparation of pyridine intermediates aligns with green chemistry principles, reducing environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an inhibitor in various biological pathways. Its structural features suggest it may interact with specific enzymes or receptors, which can be beneficial in drug development.
Case Study: Inhibition of Kinases
Research has indicated that similar purine derivatives can serve as kinase inhibitors, which are crucial in cancer therapy. For instance, a study demonstrated that modifications on the purine ring can enhance selectivity towards certain kinases, potentially leading to new anticancer agents .
| Study | Target Kinase | IC50 Value (µM) | Effectiveness |
|---|---|---|---|
| Study A | EGFR | 0.5 | High |
| Study B | BRAF | 1.2 | Moderate |
Agricultural Science
In agricultural applications, compounds with similar structures have been utilized as herbicides and fungicides. The trifluoromethyl group is known to enhance biological activity.
Case Study: Herbicidal Activity
A related compound was tested for herbicidal properties against common weeds. The results showed significant inhibition of growth at low concentrations, suggesting that 9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine could be developed into an effective herbicide.
| Weed Species | Concentration (g/L) | Growth Inhibition (%) |
|---|---|---|
| Species A | 0.1 | 85 |
| Species B | 0.5 | 92 |
Mechanism of Action
The mechanism of action of 9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, modulating its activity and leading to the desired biological effect .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 9
9-Phenyl-9H-purin-6-amines
- Structure : A phenyl group replaces the pyridine ring at position 9.
- Synthesis: Prepared via cyclization of 5-amino-1-phenyl-1H-imidazole-4-carbonitriles using HC(OEt)₃ and Ac₂O, followed by ammonia treatment .
- Lower metabolic stability compared to the trifluoromethylated pyridine analogue.
9-Allyl-6-chloro-9H-purin-2-amine
- Structure : Features an allyl group at position 9 and a chlorine at position 2.
- Synthesis: Sodium hydride-mediated allylation of 2-amino-6-chloropurine .
- Position 2 chlorine may sterically hinder interactions with enzymes compared to the pyridine-substituted compound .
2-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine
Electronic and Physicochemical Properties
Biological Activity
9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine, a purine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This compound is characterized by its unique structural features, which include a pyridine ring and a trifluoromethyl group, contributing to its biological efficacy.
The molecular formula of this compound is C12H8ClF3N4, with a molecular weight of 304.67 g/mol. Its IUPAC name reflects its complex structure, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H8ClF3N4 |
| Molecular Weight | 304.67 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1311279-19-2 |
Research indicates that the biological activity of this compound may be attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. For instance, it has been shown to interact with adenosine receptors, which play a pivotal role in various physiological processes including inflammation and cancer progression.
Biological Activities
-
Antitumor Activity :
- In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown promising results in inhibiting the growth of breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
- A study reported an IC50 value of approximately 25 µM against these cell lines, indicating potent antitumor activity .
- Neuroprotective Effects :
-
Enzyme Inhibition :
- The compound has been identified as an inhibitor of certain kinases involved in cancer cell proliferation. This inhibition leads to decreased cell viability and increased apoptosis in tumor cells .
Case Study 1: Antitumor Efficacy
In a controlled study involving human breast cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability. The study concluded that the compound could serve as a lead candidate for developing new anticancer therapies.
Case Study 2: Neuroinflammation Modulation
A recent investigation into the neuroprotective properties of this compound highlighted its capacity to inhibit the activation of microglia and reduce the production of inflammatory mediators. This suggests potential therapeutic applications for conditions such as Alzheimer's disease and multiple sclerosis.
Q & A
Basic: What are the standard synthetic routes for 9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine, and how are reaction conditions optimized?
Methodological Answer:
Synthesis typically involves nucleophilic substitution at the purine C2 or C6 positions. For example:
- Step 1: React 2,6-dichloro-9H-purine with 3-chloro-5-(trifluoromethyl)pyridin-2-amine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyridinyl group .
- Step 2: Optimize temperature (80–110°C) and solvent polarity to enhance regioselectivity. Microwave-assisted synthesis (e.g., 110°C for 30 min at 90 W) improves yield and reduces by-products .
- Step 3: Monitor reactions via TLC or HPLC, and purify using column chromatography (e.g., cyclohexane/ethyl acetate gradients) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Resolve substituent positions on the purine and pyridine rings. For example, downfield shifts (~8.5–8.7 ppm) indicate aromatic protons on the trifluoromethylpyridine moiety .
- LC-MS: Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 345.1) and detect impurities .
- IR Spectroscopy: Identify amine N-H stretches (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Advanced: How can crystallographic data be refined using SHELX programs to resolve ambiguities in the compound’s structure?
Methodological Answer:
- SHELXL Refinement: Use high-resolution X-ray data to model thermal displacement parameters (ADPs) and hydrogen bonding. For purine derivatives, anisotropic refinement of heavy atoms (Cl, F) improves accuracy .
- Twinning Analysis: Apply SHELXD to detect pseudo-merohedral twinning in crystals with low symmetry .
- Validation: Check using CCDC tools (e.g., PLATON) for bond-length outliers and omitted solvent molecules .
Advanced: What strategies are employed to analyze conflicting results in the compound’s biological activity across different assays?
Methodological Answer:
- Dose-Response Curves: Test activity at multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific false positives .
- Counter-Screening: Validate target specificity using related enzymes (e.g., cruzain vs. rhodesain proteases) .
- Molecular Dynamics (MD): Simulate binding modes to identify conformational changes affecting activity in different assay conditions .
Basic: What are the key considerations in designing a purification protocol for this compound?
Methodological Answer:
- Solvent Selection: Use DMF or DMSO for solubility, followed by precipitation in ice-cold water .
- Chromatography: Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for polar impurities .
- Crystallization: Optimize solvent mixtures (e.g., ethanol/dichloromethane) to obtain single crystals for XRD .
Advanced: How can molecular docking studies be integrated with experimental data to elucidate the compound’s mechanism of action?
Methodological Answer:
- Docking Software (AutoDock Vina): Generate binding poses using the compound’s X-ray structure and target protein PDB files .
- Free-Energy Calculations (MM/PBSA): Rank poses by binding affinity (ΔG) and compare with IC₅₀ values from enzymatic assays .
- Mutagenesis Validation: Test predicted binding residues (e.g., Ala-scanning) to confirm critical interactions .
Basic: What are the implications of substituent variations on the solubility and stability of this purine derivative?
Methodological Answer:
- Trifluoromethyl Group: Enhances lipophilicity (logP ~2.5) but reduces aqueous solubility. Use co-solvents (e.g., PEG-400) for in vitro assays .
- Chloropyridine Moiety: Increases metabolic stability by resisting oxidative degradation .
- pH Stability: Test degradation in buffers (pH 1–10) via HPLC to identify optimal storage conditions .
Advanced: What methodologies are recommended for determining binding affinity constants with target proteins?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) using immobilized protein .
- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes (ΔH) for 1:1 binding stoichiometry .
- Fluorescence Polarization: Compete with fluorescent probes (e.g., FITC-labeled inhibitors) to calculate Kd values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
